Head-to-Head Comparison: Enhanced Broad-Spectrum Antimicrobial Activity Versus Unsubstituted Parent Acid (1a)
The target compound (2a) demonstrates a significantly improved antimicrobial profile compared to its direct synthetic precursor, the unsubstituted 3-(furan-2-yl)propenoic acid (1a). In a direct comparison, both compounds inhibit the yeast-like fungi Candida albicans at a concentration of 64 µg/mL. However, compound 2a additionally suppresses the growth of both Escherichia coli (MIC 64-128 µg/mL) and Staphylococcus aureus (MIC 128 µg/mL), whereas the starting material 1a did not show this broader antibacterial activity [1].
| Evidence Dimension | Antimicrobial activity against key pathogens |
|---|---|
| Target Compound Data | MIC Candida albicans = 64 µg/mL; MIC Escherichia coli = 64-128 µg/mL; MIC Staphylococcus aureus = 128 µg/mL |
| Comparator Or Baseline | 3-(furan-2-yl)propenoic acid (Compound 1a): MIC Candida albicans = 64 µg/mL; No significant activity against E. coli or S. aureus |
| Quantified Difference | Target compound gains activity against E. coli and S. aureus at MICs of 64-128 µg/mL, which is absent in the comparator. |
| Conditions | Broth microdilution assay against Candida albicans ATCC 10231, Escherichia coli ATCC 25922, and Staphylococcus aureus ATCC 29213 at a concentration of 64 µg/mL [1]. |
Why This Matters
This broader spectrum of activity makes the target compound a more valuable lead scaffold for developing antimicrobial agents compared to the unsubstituted parent, directly influencing procurement decisions for anti-infective research.
- [1] Khlebnikova, T. B. et al. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules 2022, 27(14), 4612. View Source
